Cas no 2167084-66-2 (1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid)
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,2-Thiazinane-6-carboxylic acid 1,1-dioxide
- 1,1-Dioxothiazinane-6-carboxylic acid
- 1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
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- Inchi: 1S/C5H9NO4S/c7-5(8)4-2-1-3-6-11(4,9)10/h4,6H,1-3H2,(H,7,8)
- InChI Key: FUDBYCNICNCULO-UHFFFAOYSA-N
- SMILES: S1(C(C(=O)O)CCCN1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 252
- XLogP3: 0
- Topological Polar Surface Area: 91.8
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1587757-100mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 100mg |
$262.0 | 2022-02-28 | |
| Enamine | EN300-1587757-250mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 250mg |
$374.0 | 2022-02-28 | |
| Enamine | EN300-1587757-500mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 500mg |
$590.0 | 2022-02-28 | |
| Enamine | EN300-1587757-1000mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 1g |
$757.0 | 2022-02-28 | |
| Enamine | EN300-1587757-2500mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 2500mg |
$1483.0 | 2022-02-28 | |
| Enamine | EN300-1587757-5000mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 5g |
$2193.0 | 2022-02-28 | |
| Enamine | EN300-1587757-10000mg |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95.0% | 10g |
$3254.0 | 2022-02-28 | |
| Enamine | EN300-1587757-0.05g |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95% | 0.05g |
$229.0 | 2023-07-08 | |
| Enamine | EN300-1587757-0.1g |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95% | 0.1g |
$342.0 | 2023-07-08 | |
| Enamine | EN300-1587757-0.25g |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid |
2167084-66-2 | 95% | 0.25g |
$487.0 | 2023-07-08 |
1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
Introduction to 1,1-Dioxo-1λ6,2-Thiazinane-6-Carboxylic Acid (CAS No. 2167084-66-2)
1,1-Dioxo-1λ6,2-thiazinane-6-carboxylic acid (CAS No. 2167084-66-2) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazinanes, which are heterocyclic compounds characterized by a six-membered ring containing sulfur and nitrogen atoms. The presence of the dioxo group and the carboxylic acid functionality imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The chemical structure of 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid is defined by its central thiazinane ring, which is oxidized to form the dioxo group. This structural feature contributes to its stability and reactivity, making it suitable for use in synthetic chemistry and as a building block for more complex molecules. The carboxylic acid group further enhances its versatility by allowing for a wide range of chemical modifications and conjugations.
In recent years, there has been a growing interest in the development of novel therapeutics based on heterocyclic compounds like 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid. These compounds have shown promise in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of thiazinane derivatives as potent inhibitors of specific enzymes involved in inflammatory pathways.
The synthesis of 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid typically involves multistep processes that include ring formation, oxidation, and functional group introduction. One common synthetic route involves the reaction of an appropriate thiourea derivative with a cyclic ketone or aldehyde, followed by oxidation to form the dioxo group. The carboxylic acid functionality can be introduced through subsequent reactions such as esterification or amidation.
The physicochemical properties of 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid are also noteworthy. It is generally a white crystalline solid with good solubility in polar solvents such as water and methanol. Its melting point and other physical characteristics can vary depending on the specific synthetic route and purification methods used. These properties make it suitable for both laboratory-scale experiments and large-scale production processes.
In terms of biological activity, 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid has been evaluated for its potential therapeutic applications. Studies have shown that it exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its antimicrobial properties have been demonstrated against a range of bacterial strains, making it a promising candidate for the development of new antibiotics.
The anticancer potential of 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid has also been explored in preclinical studies. Research has indicated that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be further developed into novel anticancer agents with improved efficacy and reduced side effects compared to existing treatments.
Beyond its direct therapeutic applications, 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid has also found use as a research tool in biochemical studies. Its ability to modulate specific biological processes makes it valuable for investigating cellular mechanisms and validating potential drug targets. For example, it has been used to study the role of certain enzymes in metabolic pathways and to identify new biomarkers for disease diagnosis.
In conclusion, 1,1-dioxo-1λ6,2-thiazinane-6-carboxylic acid (CAS No. 2167084-66-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development into novel therapeutics and research tools. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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